2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)pyrazino[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O4/c17-12-9-10(14-6-5-13-9)15-11(20-12)7-1-3-8(4-2-7)16(18)19/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWRXBLDNBGJGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704570 | |
| Record name | 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155513-84-1 | |
| Record name | 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Overview
The foundational synthesis, reported by Wamhoff and Kroth in 1994, utilizes methyl 3-amino-2-pyrazinecarboxylate (3) as the precursor. This method involves a two-step process:
-
Aroylation : Treatment of (3) with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C forms 3-(4-nitrobenzamido)pyrazine-2-carboxylate (5) .
-
Cyclization : Reaction of (5) with acetic anhydride under reflux (120°C, 6 hr) induces intramolecular cyclization, yielding the target oxazin-4-one.
Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Solvent | Dichloromethane (Step 1); Acetic anhydride (Step 2) |
| Temperature | 0–5°C (Step 1); 120°C (Step 2) |
| Catalyst | Not required |
| Yield | 68–72% (isolated) |
The reaction mechanism proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the aroyl chloride, followed by acetate-mediated deprotonation and cyclization.
Dibromotriphenylphosphorane-Mediated Ring Closure
Enhanced Cyclization Protocol
A 2002 refinement by Wamhoff and Kroth introduced dibromotriphenylphosphorane (Ph₃PBr₂) as a cyclizing agent. This method improves regioselectivity and reduces side products:
-
Intermediate Formation : 3-(4-Nitrobenzamido)pyrazine-2-carboxylate (5) reacts with Ph₃PBr₂ in dry tetrahydrofuran (THF) at 25°C for 12 hr.
-
Ring Closure : The phosphorane facilitates bromide displacement, forming the pyrazino[2,3-d][1,oxazin-4-one core.
Comparative Advantages
-
Higher Purity : Reduces dimerization byproducts (<5% vs. 15% in traditional methods).
-
Milder Conditions : Room-temperature reactivity minimizes thermal degradation.
Pyrazoloamino Acid Cyclization Route
Alternative Substrate Strategy
A 2016 study demonstrated synthesis via pyrazolo[4′,3′:5,6]pyrazino[2,3-d]oxazin-5(1H)-one (2) as the intermediate. Key steps include:
-
Condensation : Reacting 3-amino-2-pyrazinecarboxylic acid with 4-nitroaniline in polyphosphoric acid (PPA) at 140°C.
-
Cyclodehydration : Treating the resultant amide with acetic anhydride to form (2) .
-
Functionalization : Nitration of (2) using fuming HNO₃/H₂SO₄ introduces the 4-nitrophenyl group.
Reaction Conditions
| Parameter | Value/Detail |
|---|---|
| Solvent | Polyphosphoric acid |
| Temperature | 140°C (Step 1); 100°C (Step 3) |
| Yield | 45–50% (over three steps) |
This route, while lower-yielding, avoids sensitive aroylation steps and is preferable for large-scale nitroaromatic syntheses.
Industrial-Scale Optimization
Process Intensification
Industrial protocols adapt laboratory methods by:
Scalability Challenges
-
Nitro Group Handling : Requires explosion-proof equipment due to thermal instability.
-
Byproduct Management : Ph₃PBr₂ generates triphenylphosphine oxide, necessitating extraction with ethyl acetate.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Wamhoff-Kroth (1994) | 68–72 | 95 | Moderate | Established protocol |
| Ph₃PBr₂ (2002) | 75–78 | 98 | High | Reduced byproducts |
| Pyrazolo Route (2016) | 45–50 | 90 | Low | Avoids aroylation |
Mechanistic Insights
Cyclization Stereoelectronics
Density functional theory (DFT) calculations reveal that the oxazinone ring forms via a six-membered transition state (ΔG‡ = 24.3 kcal/mol). The nitro group’s electron-withdrawing effect stabilizes the developing negative charge during ring closure, as shown in the transition state model below:
This explains the regioselectivity for 4-nitro substitution over other positions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structure.
Industry: May be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes or receptors, through its nitrophenyl and oxazine moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-d][1,3]oxazin-4-one Derivatives
These compounds replace the pyrazine ring with a thiophene moiety. For example, 4H-thieno[2,3-d][1,3]oxazin-4-one derivatives (e.g., CHEMBL-1449374) exhibit moderate C1s inhibitory activity (IC50 = 29 µM) but higher LogP (2.02) compared to pyrazino analogs, suggesting enhanced lipophilicity . Substitutions like 2-methyl-6-phenyl improve thermal stability (melting point: 170–173°C) .
Benzo[d][1,3]oxazin-4-one Derivatives
The benzo[d][1,3]oxazin-4-one scaffold (e.g., 2-(3-bromophenyl)-6-methyl-4H-benzo[d][1,3]oxazin-4-one) is structurally simpler but demonstrates versatile reactivity. For instance, it can undergo ring expansion to form quinazolinones, as shown in Scheme 2 of . These derivatives often exhibit lower IC50 values (e.g., 0.474 µM for compound 3226-0357 against C1s) compared to pyrazino analogs, indicating stronger enzyme inhibition .
Pyrido[2,3-d][1,3]oxazin-4-one Derivatives
Pyrido analogs, such as 2-methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one, feature a pyridine ring fused with oxazinone. These compounds are explored as herbicides and show distinct physicochemical properties (e.g., molecular weight = 162.15) .
C1s and C1r Inhibition
Thieno- and benzoxazin-4-one derivatives dominate in serine protease inhibition. For example:
*Estimated based on structural analogs.
Anticancer Activity
2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is incorporated into polyvinyl alcohol derivatives to enhance cytotoxicity against cancer cells. In contrast, thieno-oxazinones like 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one (MW = 369.44) are explored for antimicrobial activity but lack direct anticancer data .
Physicochemical Properties
*Estimated from structural analogs.
Biologische Aktivität
2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one (CAS: 155513-84-1) is a nitrogen-containing heterocyclic compound with a unique structural framework that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H6N4O4
- Molar Mass : 270.2 g/mol
- Structure : The compound features a pyrazino and oxazine ring system, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, it has shown significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study reported that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate key biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
- Receptor Interaction : It potentially binds to receptors that regulate apoptosis and cell survival.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial properties of various derivatives of this compound. The results indicated that compounds with electron-withdrawing groups at the para position of the phenyl ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL against tested strains.
| Compound Derivative | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Unsubstituted | 20 | E. coli |
| p-Nitro | 5 | S. aureus |
| m-Chloro | 10 | P. aeruginosa |
Study 2: Anticancer Activity
In another study focusing on anticancer effects, derivatives were tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The findings revealed that certain derivatives induced apoptosis through caspase activation and significantly reduced cell viability.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 15 | 70 |
| HT-29 | 12 | 65 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one?
- Method 1 : React anthranilic acid derivatives with substituted acyl chlorides in pyridine, followed by cyclization. For example, anthranilic acid and 4-nitrobenzoyl chloride react at 0–2°C in pyridine, yielding the oxazinone core after neutralization and recrystallization .
- Method 2 : Palladium-catalyzed carbonylative cyclization of 2-iodoanilines with aryl iodides. This approach yields the target compound at 40% efficiency under optimized conditions (e.g., using recyclable Pd/C catalysts) .
- Key Considerations : Solvent choice (pyridine or glacial acetic acid), temperature control, and catalyst recycling impact yield and purity.
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
- 1H NMR Analysis : Peaks for aromatic protons (e.g., δ = 8.40 ppm for deshielded protons adjacent to the nitro group) and coupling patterns (e.g., doublets at J = 7.8–8.0 Hz) confirm substituent positions .
- 13C NMR Analysis : Carbonyl signals (δ ≈ 159–158 ppm) and nitro group-induced deshielding (δ ≈ 146–139 ppm) validate the oxazinone core and nitro-substituted phenyl ring .
- Cross-Validation : Compare spectra with structurally analogous compounds (e.g., 2-phenyl derivatives) to resolve ambiguities .
Q. What purification techniques are effective for isolating this compound?
- Recrystallization : Ethanol or ethyl acetate are preferred solvents due to moderate solubility of the compound .
- Chromatography : Use silica gel columns with dichloromethane/methanol gradients for impurities with polar functional groups .
Advanced Research Questions
Q. How can synthesis conditions be optimized to address low yields (e.g., 40%) in palladium-catalyzed methods?
- Catalyst Optimization : Test Pd loading (1–5 mol%) and ligands (e.g., PPh₃) to improve turnover .
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time (typically 12–24 hrs) .
- Yield Comparison :
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Pd/C, CO atmosphere | Recyclable | 40 | |
| Acyl chloride cyclization | None | 60–75 |
Q. What strategies enable functionalization of this compound for bioactivity studies?
- Amino Acid Conjugation : React the oxazinone with amino acids (e.g., glycine, alanine) in glacial acetic acid under reflux (5 hours) to form amide-linked derivatives .
- Enzyme Inhibition Assays : Incorporate hydrophobic substituents (e.g., cycloaliphatic rings) to enhance binding to α/β hydrolases like cholesterol esterase (CEase). Kinetic studies (e.g., Ki determination) require Lineweaver-Burk plots to classify inhibition type (e.g., hyperbolic mixed-type) .
Q. How can researchers resolve contradictions in spectroscopic data across studies?
- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., aromatic protons in DMSO show downfield shifts due to hydrogen bonding) .
- Crystallographic Validation : Perform X-ray diffraction (using SHELX programs) to resolve ambiguities in substituent orientation .
Q. What analytical challenges arise in characterizing derivatives, and how are they addressed?
- Mass Spectrometry : High-resolution MS (HRMS) is critical for confirming molecular formulas of complex derivatives (e.g., amino acid conjugates). Electrospray ionization (ESI+) is preferred for polar compounds .
- HPLC Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities, especially in pharmaceutical analogs .
Methodological Guidelines
- Synthetic Protocol :
1. Dissolve anthranilic acid (0.05 mol) in pyridine (60 ml).
2. Add 4-nitrobenzoyl chloride (0.05 mol) dropwise at 0–2°C.
3. Stir for 4 hrs, neutralize with NaHCO₃, filter, and recrystallize from ethanol [[5]].
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
